Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate
Description
The core structure comprises a thiophene ring substituted at the 2-position with a 5-chlorothiophene carboxamide moiety and at the 5-position with a benzo[d][1,3]dioxole (methyl-substituted) group. The 3-carboxylate ethyl ester enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S2/c1-3-26-21(25)18-11(2)16(9-12-4-5-13-14(8-12)28-10-27-13)30-20(18)23-19(24)15-6-7-17(22)29-15/h4-8H,3,9-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTCMCFPGHBDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole and thiophene derivatives, followed by their coupling through amide bond formation and esterification.
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Step 1: Preparation of Benzo[d][1,3]dioxole Derivative
- Reacting catechol with formaldehyde under acidic conditions to form benzo[d][1,3]dioxole.
- Functionalizing the benzo[d][1,3]dioxole with a suitable leaving group for subsequent coupling.
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Step 2: Preparation of Thiophene Derivative
- Synthesizing 5-chlorothiophene-2-carboxylic acid through chlorination and carboxylation of thiophene.
- Introducing a methyl group at the 4-position of the thiophene ring.
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Step 3: Coupling Reactions
- Forming the amide bond between the benzo[d][1,3]dioxole derivative and the thiophene derivative using coupling reagents such as EDCI or DCC.
- Esterifying the carboxylic acid group with ethanol under acidic or basic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the thiophene or benzo[d][1,3]dioxole rings using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the amide or ester groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2), or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety and thiophene derivatives. The molecular formula is , with a molecular weight of approximately 415.47 g/mol. The presence of these groups is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance, studies involving related thiophene derivatives have shown promising antibacterial activity against various strains of bacteria, including multidrug-resistant organisms.
In particular, a study highlighted the effectiveness of thiophene-based compounds against XDR Salmonella Typhi, demonstrating an MIC (Minimum Inhibitory Concentration) value as low as 3.125 mg/mL for certain derivatives . Given the structural similarity to this compound, it is plausible that this compound may exhibit comparable or enhanced antimicrobial properties.
Anticancer Activity
Compounds with similar structural features have also been evaluated for their anticancer potential. For instance, some benzo[d][1,3]dioxole derivatives have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine in the thiophene ring enhances the compound's reactivity and biological efficacy.
- Functional Group Interactions : The benzo[d][1,3]dioxole moiety may facilitate interactions with biological targets due to its planar structure and ability to form hydrogen bonds.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antibacterial Efficacy : A study synthesized various thiophene derivatives and assessed their antibacterial activity against E. coli and S. aureus. Compounds with similar structural motifs exhibited significant inhibition zones and low MIC values .
- Anticancer Properties : Another investigation focused on benzo[d][1,3]dioxole-containing compounds that demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .
Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/MBC Values |
|---|---|---|---|
| This compound | Antibacterial | XDR Salmonella Typhi | TBD |
| Thiophene Derivative 4F | Antibacterial | E. coli, S. aureus | MIC 3.125 mg/mL |
| Benzo[d][1,3]dioxole Derivative | Anticancer | Various Cancer Cell Lines | IC50 TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
